molecular formula C11H10ClNO2 B13333681 4-(Chloromethyl)-5-(3-methoxyphenyl)isoxazole

4-(Chloromethyl)-5-(3-methoxyphenyl)isoxazole

Katalognummer: B13333681
Molekulargewicht: 223.65 g/mol
InChI-Schlüssel: YYMFHCJGHOZBIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Chloromethyl)-5-(3-methoxyphenyl)isoxazole is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by a chloromethyl group at the 4-position and a methoxyphenyl group at the 5-position of the isoxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-5-(3-methoxyphenyl)isoxazole typically involves the cycloaddition reaction of appropriate precursors. One common method is the reaction of 3-methoxybenzaldehyde with hydroxylamine to form the corresponding oxime, followed by cyclization with a chloromethylating agent under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Chloromethyl)-5-(3-methoxyphenyl)isoxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The isoxazole ring can be reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution: Formation of azido or amino derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced isoxazole derivatives.

Wissenschaftliche Forschungsanwendungen

4-(Chloromethyl)-5-(3-methoxyphenyl)isoxazole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(Chloromethyl)-5-(3-methoxyphenyl)isoxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of enzymatic functions. The methoxyphenyl group can enhance the compound’s binding affinity and specificity for its target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Chloromethyl)-5-phenylisoxazole: Lacks the methoxy group, which may affect its reactivity and biological activity.

    4-(Bromomethyl)-5-(3-methoxyphenyl)isoxazole: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.

    5-(3-Methoxyphenyl)isoxazole: Lacks the chloromethyl group, affecting its potential for substitution reactions.

Uniqueness

4-(Chloromethyl)-5-(3-methoxyphenyl)isoxazole is unique due to the presence of both chloromethyl and methoxyphenyl groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for versatile chemical modifications and applications in various fields .

Eigenschaften

Molekularformel

C11H10ClNO2

Molekulargewicht

223.65 g/mol

IUPAC-Name

4-(chloromethyl)-5-(3-methoxyphenyl)-1,2-oxazole

InChI

InChI=1S/C11H10ClNO2/c1-14-10-4-2-3-8(5-10)11-9(6-12)7-13-15-11/h2-5,7H,6H2,1H3

InChI-Schlüssel

YYMFHCJGHOZBIW-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)C2=C(C=NO2)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.